methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1245465-68-2
VCID: VC16245508
InChI: InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate

CAS No.: 1245465-68-2

Cat. No.: VC16245508

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate - 1245465-68-2

Specification

CAS No. 1245465-68-2
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name methyl 6-bromo-2-methylindazole-4-carboxylate
Standard InChI InChI=1S/C10H9BrN2O2/c1-13-5-8-7(10(14)15-2)3-6(11)4-9(8)12-13/h3-5H,1-2H3
Standard InChI Key RZSILDSUNMHZIY-UHFFFAOYSA-N
Canonical SMILES CN1C=C2C(=CC(=CC2=N1)Br)C(=O)OC

Introduction

Chemical and Structural Properties

Molecular Architecture

The indazole core of methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate consists of a fused benzene and pyrazole ring. Key substituents include:

  • Bromine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl group at position 2, influencing steric and electronic effects on the nitrogen atom in the pyrazole ring.

  • Carboxylate ester at position 4, providing a handle for further functionalization via hydrolysis or transesterification .

The compound’s IUPAC name, methyl 6-bromo-2-methyl-2H-indazole-4-carboxylate, reflects this substitution pattern. Its InChIKey (QNIIYXJKTORVOF-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=CC(=C(N2N=C1)C)Br) further specify its stereochemical and connectivity details .

Physicochemical Data

PropertyValueSource
Boiling Point468.4 ± 25.0°C (at 760 mmHg)
Molecular Weight269.09 g/mol
Storage Temperature-20°C
Hazard StatementsH302, H315, H319, H335

The compound’s stability under refrigeration and reactivity profile necessitate careful handling to avoid inhalation or skin contact .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

Industrial-scale production typically involves:

  • Bromination: Introducing bromine at position 6 of a preformed indazole intermediate using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Methylation: Quaternizing the pyrazole nitrogen at position 2 with methyl iodide in the presence of a base like potassium carbonate.

  • Esterification: Coupling the carboxylic acid precursor at position 4 with methanol via Fischer esterification or using DCC/DMAP-mediated activation .

Yields are highly dependent on solvent polarity (e.g., DMF vs. THF) and reaction temperatures, which are optimized between 60–100°C to minimize byproducts.

Comparative Analysis with Structural Analogs

The positional isomer 6-bromo-2-methyl-2H-indazole-3-carboxylate (CAS No. 1021859-33-5) demonstrates how carboxylate placement alters physicochemical properties:

Property4-Carboxylate Isomer3-Carboxylate Isomer
LogP (Predicted)2.11.8
Aqueous Solubility12 mg/L28 mg/L
Melting Point145–148°C132–135°C

The 4-carboxylate derivative’s lower solubility and higher lipophilicity suggest better membrane permeability, a critical factor in drug design .

Biological Activities and Applications

Cytochrome P450 Interactions

As a substrate for CYP3A4 and CYP2D6, this compound may alter the pharmacokinetics of co-administered drugs like tamoxifen or warfarin. Competitive inhibition constants (Kᵢ) are under investigation to assess drug-drug interaction risks.

Future Directions in Research

Ongoing studies focus on:

  • Prodrug development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

  • Polymer-drug conjugates: Attaching the compound to PEGylated nanoparticles for targeted tumor delivery.

  • Structure-activity relationship (SAR): Systematic modification of the bromine and carboxylate groups to optimize potency against drug-resistant cancers .

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